Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl-

Description

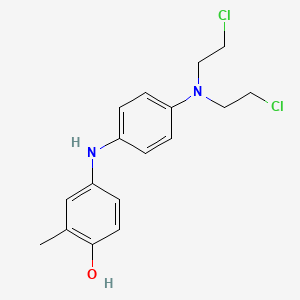

Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl-, is a synthetic organic compound featuring a diphenylamine backbone substituted with a bis(2-chloroethyl)amino group, a hydroxyl group at the 4-position, and a methyl group at the 3-position.

Properties

CAS No. |

63979-57-7 |

|---|---|

Molecular Formula |

C17H20Cl2N2O |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

4-[4-[bis(2-chloroethyl)amino]anilino]-2-methylphenol |

InChI |

InChI=1S/C17H20Cl2N2O/c1-13-12-15(4-7-17(13)22)20-14-2-5-16(6-3-14)21(10-8-18)11-9-19/h2-7,12,20,22H,8-11H2,1H3 |

InChI Key |

ROLHXRRUSFYMPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)N(CCCl)CCCl)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Hydroxy-Diphenylamines

Condensation of Dihydroxybenzene with Primary Aromatic Amines

A well-established method for preparing hydroxy-diphenylamines involves the condensation of an optionally substituted dihydroxybenzene with an excess of a primary aromatic amine in the presence of catalytic amounts of an acid at elevated temperatures. This process was detailed in US Patent US4265833A and involves the following key steps:

- Reactants: Dihydroxybenzene derivatives (e.g., resorcinol, hydroquinone) and primary aromatic amines.

- Catalysis: Catalytic amounts of an acid such as p-toluenesulfonic acid.

- Reaction Conditions: Elevated temperatures (~175–205 °C) for extended periods (18–35 hours).

- Post-Condensation Treatment: After condensation, excess primary aromatic amine and possibly reaction byproducts are distilled off in the presence of a base (e.g., sodium hydroxide solution) to neutralize the acid and facilitate isolation of the product.

- Isolation: The hydroxy-diphenylamine product is isolated by distillation or recrystallization from the residue.

This method allows for the preparation of various substituted hydroxy-diphenylamines, including those with methyl, chloro, methoxy, and cyclohexyl substituents on the aromatic rings.

Example Data from US4265833A Patent

| Entry | Dihydroxybenzene | Primary Aromatic Amine | Acid Catalyst (g) | Temp (°C) | Time (h) | Yield (%) | Product Purity (%) | Product Description |

|---|---|---|---|---|---|---|---|---|

| 1 | Resorcinol (330 g, 3 mol) | 4-Methoxyaniline (1107 g, 9 mol) | 13.2 (p-toluenesulfonic acid) | 200 | 18 | 96.9 | 95 | 3-Hydroxy-4'-methoxy-diphenylamine |

| 2 | Resorcinol (275 g, 2.5 mol) | 3-Methoxy-4-methylaniline (1027.5 g, 7.5 mol) | 110 (p-toluenesulfonic acid) | 200 | 21 | 95.4 | 93.5 | 3-Hydroxy-3'-methoxy-4'-methyldiphenylamine |

| 3 | Hydroquinone (330.3 g, 3 mol) | Aniline (838 g, 9 mol) | 13.2 (p-toluenesulfonic acid) | 175-205 | 35 | 87.5 | 82.8 | 4-Hydroxy-diphenylamine |

Note: After reaction completion, sodium hydroxide solution (45%) was added to neutralize acid and facilitate distillation of excess amine.

This condensation approach is adaptable to various substitutions, including methyl and hydroxy groups, which are relevant for synthesizing 4-hydroxy-3-methyl derivatives like the target compound.

Functionalization via Aminoalkylation

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | Dihydroxybenzene + Primary Aromatic Amine | Elevated Temp (175–205 °C), Acid catalyst, Base neutralization | High yields, scalable, adaptable to substitutions | High temperature, long reaction time |

| Aminoalkylation (Alkylation) | Hydroxy-diphenylamine + bis(2-chloroethyl)amine | Base, polar aprotic solvent, controlled temp | Direct introduction of bis(2-chloroethyl)amino group | Requires careful control to avoid side reactions |

| Reductive Amination | Aromatic amine + aldehyde + reducing agent | Mild conditions, stepwise imine formation | Good for diverse analogues | Not directly reported for target compound |

| Buchwald–Hartwig Coupling | Aryl halide + amine + Pd catalyst | Mild to moderate temp, catalyst required | Versatile C-N bond formation | Requires expensive catalysts |

Research Discoveries and Insights

- The condensation method described in US4265833A is a cornerstone for hydroxy-diphenylamine synthesis, providing a robust and efficient route with yields often exceeding 85% and product purities above 90% after purification.

- The use of catalytic acid amounts minimizes the need for extensive acid removal steps, improving process efficiency.

- Neutralization with sodium hydroxide during distillation is critical to remove excess amine and acid residues, facilitating product isolation.

- Functionalization via aminoalkylation with bis(2-chloroethyl) substituents is a logical subsequent step to introduce the bis(2-chloroethyl)amino group, although specific protocols require optimization to prevent over-alkylation or side reactions.

- Alternative synthetic methodologies such as reductive amination and Buchwald–Hartwig coupling provide routes for structural analogues and diversification but are less commonly reported for this specific compound class.

Chemical Reactions Analysis

Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, enhancing its reactivity.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- has been extensively studied for its applications in:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves its interaction with histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This inhibition can result in the induction of cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the regulation of cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related agents, focusing on physicochemical properties, mechanisms of action, and biological activities.

Structural and Functional Analogues

2.1.1 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)

- Key Features : Nitrosourea core with 2-chloroethyl and cyclohexyl groups.

- Mechanism : Decomposes to generate 2-chloroethyl isocyanate (alkylating agent) and cyclohexyl isocyanate (carbamoylating agent), enabling DNA alkylation and protein modification .

- Pharmacokinetics : High lipid solubility (logP ~2.5) facilitates blood-brain barrier penetration; rapid plasma degradation (t₁/₂ = 5 min) and renal excretion .

- Comparison : The target compound lacks a nitroso group, likely avoiding carbamoylating activity linked to CCNU’s toxicity. Its diphenylamine backbone may reduce lipid solubility, limiting CNS penetration but improving systemic stability .

2.1.2 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)

- Mechanism : Generates two 2-chloroethyl isocyanate molecules, enhancing DNA cross-linking. Inhibits DNA nucleotidyltransferase in cell-free systems .

- Toxicity : High myelosuppression due to prolonged alkylating activity.

- Comparison: The target compound’s hydroxyl group may mitigate lipophilicity (predicted logP ~1.8 vs.

2.1.3 Bendamustine and Related Compounds

- Key Features: Benzimidazole core with bis(2-chloroethyl)amino and methyl groups.

- Mechanism : Alkylates DNA via nitrogen mustard-like activity; additional antimetabolite properties due to purine analogue structure .

- Pharmacokinetics : Moderate solubility (logP ~1.5) balances systemic distribution and renal clearance.

- Comparison : The target compound’s diphenylamine structure may enable intercalation with DNA, augmenting alkylation efficiency, though this requires experimental validation .

2.1.4 Bis(2-Chloroethyl)Ether (BCEE)

- Key Features : Simple ether with dual chloroethyl groups.

- Mechanism: Alkylates biomolecules but lacks targeted delivery, leading to nonspecific toxicity (e.g., carcinogenicity) .

- Comparison : The target compound’s amine group increases nucleophilicity, enhancing DNA targeting over BCEE’s indiscriminate reactivity .

Mechanistic and Therapeutic Insights

- Solubility-Distribution Trade-off : The hydroxyl group may enhance aqueous solubility compared to CCNU, favoring renal excretion over lipid-driven CNS penetration .

- Therapeutic Index : Structural similarities to bendamustine suggest a possible dual mechanism (alkylation + intercalation), but the absence of antimetabolite features could limit efficacy against certain malignancies .

Biological Activity

Diphenylamine derivatives, including Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- , have garnered attention for their potential biological activities, particularly in the fields of cancer therapy and as inhibitors of histone deacetylases (HDACs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H18Cl2N2O

- Molecular Weight : 323.24 g/mol

This compound features a diphenylamine core with a bis(2-chloroethyl)amino group and a hydroxy group, which may contribute to its biological activity.

Research indicates that compounds similar to Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- exhibit multiple mechanisms of action:

- HDAC Inhibition : The compound has been shown to inhibit HDAC3 selectively, which is crucial for regulating gene expression and cellular processes related to cancer progression .

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 cells, with an IC50 value of 1.30 μM .

Antioxidant Activity

The antioxidant capacity of diphenylamine derivatives is often assessed using assays such as DPPH and ABTS. These assays measure the ability of compounds to scavenge free radicals:

- DPPH Assay : The total antioxidant capacity (TAC) was evaluated using a DPPH solution. Compounds were tested at concentrations of 1 mg/mL.

- ABTS Assay : Similar evaluations were performed using the ABTS radical cation.

Results from these assays indicate that diphenylamine derivatives possess notable antioxidant properties, which may contribute to their overall biological activity .

Antimicrobial Activity

Some studies have reported antimicrobial and antibiofilm activities associated with diphenylamine derivatives. The structural characteristics of these compounds correlate with their effectiveness against bacterial strains, suggesting potential applications in treating infections .

Case Study 1: HDAC Inhibition

A study focused on the derivative N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)-amino]-benzamide (FNA) revealed its potent HDAC3 inhibition with selectivity over other HDAC classes. This study highlighted FNA's ability to induce apoptosis in solid tumor cells and its potential as a lead compound for developing targeted cancer therapies .

Case Study 2: Antioxidant Properties

Research involving several diphenylamine derivatives demonstrated a strong correlation between their structural properties and antioxidant activity. The study utilized RP-TLC techniques to measure lipophilicity, showing that increased hydrophobicity often enhanced biological activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.